molecular formula C5H4F2N2 B596478 4,5-Difluoropyridin-2-amine CAS No. 1211537-08-4

4,5-Difluoropyridin-2-amine

Cat. No. B596478
M. Wt: 130.098
InChI Key: BKPWAZMFQHOULZ-UHFFFAOYSA-N
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Description

4,5-Difluoropyridin-2-amine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.1 .


Molecular Structure Analysis

The InChI code for 4,5-Difluoropyridin-2-amine is 1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H, (H2,8,9) . This indicates the presence of two fluorine atoms, one nitrogen atom, and one hydrogen atom in the pyridine ring .


Physical And Chemical Properties Analysis

4,5-Difluoropyridin-2-amine is a solid at room temperature . It has a molecular weight of 130.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

  • “4,5-Difluoropyridin-2-amine” is a chemical compound with the CAS Number: 1211537-08-4 . It has a molecular weight of 130.1 and its linear formula is C5H4F2N2 .

  • This compound is used in the field of chemical synthesis . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

  • In terms of synthesis, fluoropyridines, including “4,5-Difluoropyridin-2-amine”, have been synthesized for various purposes . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

  • Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

  • Fluoropyridines, including “4,5-Difluoropyridin-2-amine”, present a special interest as potential imaging agents for various biological applications .

  • Chemical Synthesis

    • “4,5-Difluoropyridin-2-amine” is used as a building block in the field of chemical synthesis . It is often used in the synthesis of various chemical compounds .
    • The methods of synthesis of fluoropyridines, including “4,5-Difluoropyridin-2-amine”, are diverse and can be adapted for various purposes .
  • Pharmaceutical Research

    • Fluoropyridines, including “4,5-Difluoropyridin-2-amine”, present a special interest as potential imaging agents for various biological applications .
    • They can be used in the synthesis of pharmaceuticals, especially in the development of new drugs .
  • Radiotherapy

    • Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .
    • This suggests that “4,5-Difluoropyridin-2-amine” could potentially be used in the development of new treatments for cancer .
  • Synthesis of Polyazamacrocycles

    • Palladium-catalyzed amination of 3,5-dihalopyridines with linear polyamines can lead to the formation of new pyridine-containing macrocycles.
    • These macrocycles have potential applications in synthesizing larger cavity macrocycles.
  • Fluroxypyr Ethyl Ester Synthesis

    • “4,5-Difluoropyridin-2-amine” could potentially be used as an intermediate in the synthesis of Fluroxypyr Ethyl Ester . This compound is a herbicide used for broadleaf weed control .
  • Synthesis of Larger Cavity Macrocycles

    • “4,5-Difluoropyridin-2-amine” could be used in the synthesis of larger cavity macrocycles. Palladium-catalyzed amination of 3,5-dihalopyridines with linear polyamines can lead to the formation of new pyridine-containing macrocycles. These macrocycles have potential applications in synthesizing larger cavity macrocycles.

Safety And Hazards

The safety information available indicates that 4,5-Difluoropyridin-2-amine should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H320-H335, and precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4,5-difluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPWAZMFQHOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857310
Record name 4,5-Difluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoropyridin-2-amine

CAS RN

1211537-08-4
Record name 4,5-Difluoro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211537-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide (47-2; 0.380 g) in concentrated HCl was heated at 95° C. for 5 h. The reaction mixture was cooled to RT, diluted with ice cold water (20 mL) and basified with 10% aqueous sodium hydroxide solution. The reaction mixture was extracted with ethyl acetate (2×50 mL). The combined organic layers were dried over sodium sulphate and concentrated under vacuum to afford the title compound. 1H NMR (400 MHz, DMSO) δ 7.72-7.67 (m, 1H), 6.59-6.55 (m, 1H), 6.48 (bs, 2H).
Name
N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide
Quantity
0.38 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
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solvent
Reaction Step Three

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